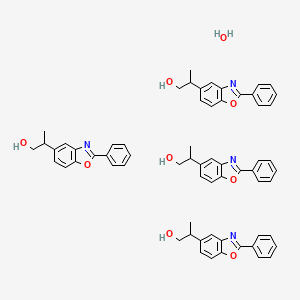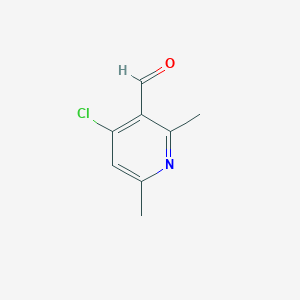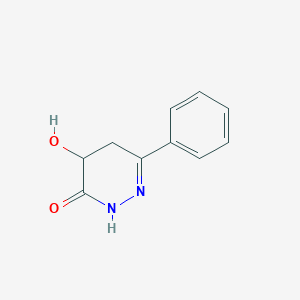
cis-2,3-Dimethylaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylaziridine is an organic compound with the molecular formula C₄H₉N. It is a derivative of aziridine, featuring two methyl groups attached to the second and third carbon atoms of the three-membered aziridine ring. This compound is known for its strained ring structure, which imparts unique chemical reactivity and properties .
Métodos De Preparación
2,3-Dimethylaziridine can be synthesized through a multi-step process. One common method involves the following steps :
Epoxidation: 2-Butene is treated with peracetic acid to form an epoxide.
Amino Alcohol Formation: The epoxide is then reacted with ammonia to produce an amino alcohol.
Inner Salt Formation: The amino alcohol is treated with chlorosulfonic acid to form an inner salt.
Aziridine Formation: Finally, the inner salt is treated with sodium hydroxide to yield 2,3-dimethylaziridine.
Análisis De Reacciones Químicas
2,3-Dimethylaziridine undergoes various chemical reactions due to its strained ring structure :
Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles, leading to the formation of amines.
Oxidation: It can be oxidized to form corresponding oxides.
Substitution Reactions: The compound can undergo substitution reactions where the nitrogen atom is replaced by other functional groups.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3-Dimethylaziridine has several applications in scientific research :
Polymer Chemistry: It is used as a building block for the synthesis of polyamines through ring-opening polymerization. These polymers have applications in antibacterial and antimicrobial coatings, CO₂ adsorption, and non-viral gene transfection.
Vibrational Circular Dichroism Studies: The compound is studied for its vibrational circular dichroism (VCD) spectra, which helps in understanding the stereochemistry of molecular structures.
Mecanismo De Acción
The mechanism of action of 2,3-dimethylaziridine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, leading to different chemical transformations .
Comparación Con Compuestos Similares
2,3-Dimethylaziridine can be compared with other aziridine derivatives such as 1,2-dimethylaziridine and 2,2-dimethylaziridine :
1,2-Dimethylaziridine: Similar to 2,3-dimethylaziridine but with methyl groups on the first and second carbon atoms.
2,2-Dimethylaziridine: Features two methyl groups on the second carbon atom, leading to different reactivity and properties.
The unique positioning of the methyl groups in 2,3-dimethylaziridine imparts distinct chemical reactivity compared to its isomers.
Propiedades
Número CAS |
930-19-8 |
|---|---|
Fórmula molecular |
C4H9N |
Peso molecular |
71.12 g/mol |
Nombre IUPAC |
(2S,3R)-2,3-dimethylaziridine |
InChI |
InChI=1S/C4H9N/c1-3-4(2)5-3/h3-5H,1-2H3/t3-,4+ |
Clave InChI |
DNPSMEGHIHDFAJ-ZXZARUISSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](N1)C |
SMILES canónico |
CC1C(N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


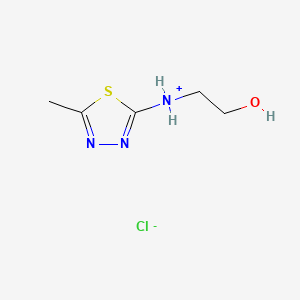
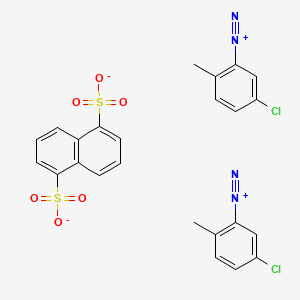
![tert-butyl N-[(2S)-1-amino-3-[(4-methoxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]carbamate](/img/structure/B13772604.png)
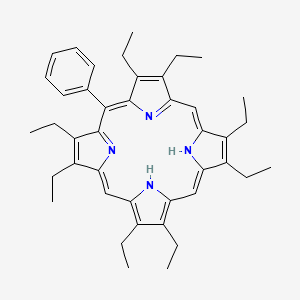

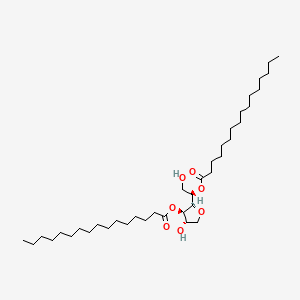

![diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium;sulfate](/img/structure/B13772629.png)

![1-[6-(4-tert-butylphenyl)pyridin-2-yl]-3-ethyl-N,N-dimethylpentan-1-amine](/img/structure/B13772634.png)
